molecular formula C13H12ClNO2 B12895530 (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol

(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol

Cat. No.: B12895530
M. Wt: 249.69 g/mol
InChI Key: OBGPWONUDVNFMS-QPJJXVBHSA-N
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Description

(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazole derivatives It features a chlorostyryl group attached to an oxazole ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, making it a candidate for drug development .

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance in various applications .

Mechanism of Action

The mechanism of action of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets. The chlorostyryl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

[2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-4-10-2-5-11(14)6-3-10/h2-7,16H,8H2,1H3/b7-4+

InChI Key

OBGPWONUDVNFMS-QPJJXVBHSA-N

Isomeric SMILES

CC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)Cl)CO

Canonical SMILES

CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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